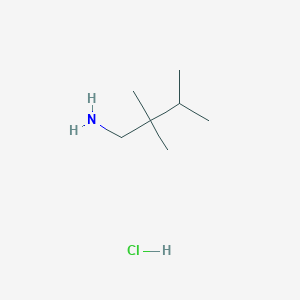![molecular formula C13H18N4O2 B2953119 N-[5-(Dimethylamino)pyridin-3-yl]-3-(prop-2-enoylamino)propanamide CAS No. 2199201-07-3](/img/structure/B2953119.png)
N-[5-(Dimethylamino)pyridin-3-yl]-3-(prop-2-enoylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(Dimethylamino)pyridin-3-yl]-3-(prop-2-enoylamino)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMAPP and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
DMAPP is known to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth. DMAPP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMAPP has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the inhibition of angiogenesis. It has also been found to induce the expression of genes involved in the immune response, suggesting that it may have potential applications in immunotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMAPP is its potential as a versatile tool for studying various biological processes. However, one of the limitations of DMAPP is its instability in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on DMAPP. One area of interest is the development of more stable analogs of DMAPP that can be used in aqueous solutions. Another area of interest is the exploration of DMAPP's potential as a therapeutic agent for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of DMAPP and its potential applications in various scientific fields.
Métodos De Síntesis
DMAPP can be synthesized through a multi-step process that involves the reaction of pyridine-3-carboxylic acid with dimethylamine, followed by the addition of acryloyl chloride. The final step involves the reaction of the resulting product with propionyl chloride to yield DMAPP.
Aplicaciones Científicas De Investigación
DMAPP has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-cancer properties, and its use in cancer research is being explored extensively. DMAPP has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Propiedades
IUPAC Name |
N-[5-(dimethylamino)pyridin-3-yl]-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-4-12(18)15-6-5-13(19)16-10-7-11(17(2)3)9-14-8-10/h4,7-9H,1,5-6H2,2-3H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTBFFLQMXMDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=C1)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[5-(dimethylamino)pyridin-3-yl]carbamoyl}ethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenylpiperazine-1-carbothioamide](/img/structure/B2953036.png)


![6-Benzyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2953044.png)
![4-isopropoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2953046.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2953047.png)




![7-methyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2953055.png)

![7-oxo-N-phenyl-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B2953058.png)
![N-(3-{[(4-chlorophenyl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide](/img/structure/B2953059.png)